molecular formula C7H9NO2S B2925719 3-(2-Methyl-1,3-thiazol-5-yl)propanoic acid CAS No. 60588-57-0

3-(2-Methyl-1,3-thiazol-5-yl)propanoic acid

Cat. No.: B2925719
CAS No.: 60588-57-0
M. Wt: 171.21
InChI Key: DXWAMOUMQYPGDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methyl-1,3-thiazol-5-yl)propanoic acid is a high-purity organic compound with the molecular formula C 7 H 9 NO 2 S and a molecular weight of 171.22 g/mol [ ]. This solid chemical features a 2-methylthiazole moiety linked to a propanoic acid chain, making it a versatile building block in medicinal chemistry and organic synthesis [ ]. The primary research application of this compound is as a key synthetic intermediate. Its molecular structure allows for further chemical modifications at both the carboxylic acid group and the thiazole ring, enabling researchers to create a diverse array of more complex molecules for screening and development [ ]. Thiazole derivatives are of significant interest in various research fields due to their potential biological activities. For instance, structurally related compounds have been investigated as metabotropic glutamate receptor 5 (mGluR5) antagonists, which are relevant to neuroscience studies [ ]. As such, this compound serves as a crucial precursor in drug discovery efforts, agrochemical research, and the synthesis of novel materials [ ]. This product is provided as a solid and is for Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use [ ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methyl-1,3-thiazol-5-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-5-8-4-6(11-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWAMOUMQYPGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-1,3-thiazol-5-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the esterification of the corresponding acid with methanol to obtain the ester, followed by hydrolysis to yield the desired acid . Another approach involves the reaction of 2-methylthiazole with acrylonitrile, followed by hydrolysis and decarboxylation to form the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-1,3-thiazol-5-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

3-(2-Methyl-1,3-thiazol-5-yl)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methyl-1,3-thiazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Thiazole-Containing Propanoic Acid Derivatives

Thiazole derivatives with propanoic acid side chains exhibit diverse biological and physicochemical properties depending on substituent positions and additional functional groups.

Compound Name Molecular Formula CAS Number Molecular Weight Key Features
3-(2-Methyl-1,3-thiazol-5-yl)propanoic acid C₇H₉NO₂S 60588-57-0 ~171.21 2-methyl thiazole; propanoic acid
3-(4-Methyl-1,3-thiazol-5-yl)propanoic acid C₇H₉NO₂S 6469-32-5 171.21 4-methyl thiazole isomer
(2S)-2-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid C₇H₁₀N₂O₂S 1849545-98-7 186.23 Amino acid derivative; chiral center
2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-5-yl)propanoic acid C₁₁H₁₅N₃O₄S Not specified ~301.32 BOC-protected amino group

Key Observations :

  • Substituent Position: The 2-methyl substitution in the target compound (vs.
  • Functional Groups: Amino acid derivatives (e.g., CAS 1849545-98-7) introduce chirality, making them suitable for peptide synthesis or enzyme inhibition studies .
  • Protective Groups : BOC-protected analogs (e.g., ) enhance stability during synthetic workflows.

Chlorinated Phenylpropanoic Acid Derivatives

Chlorinated 3-phenylpropanoic acids, though structurally distinct, share a propanoic acid backbone and demonstrate antimicrobial activity:

Compound Name Molecular Formula CAS Number Biological Activity
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid C₉H₈Cl₂O₃ Not specified Antibacterial (E. coli, S. aureus)
3-(3-Chloro-4-hydroxyphenyl)propanoic acid C₉H₉ClO₃ Not specified Selective antimicrobial activity

Comparison :

  • Activity: Unlike the thiazole-based target compound, chlorinated phenylpropanoic acids show direct antimicrobial effects, likely due to halogen-enhanced membrane disruption .

Sulfur-Containing Propanoic Acid Esters

3-(Methylthio)propanoic acid esters are aroma compounds in pineapples, highlighting the role of sulfur in flavor and fragrance chemistry:

Compound Name Molecular Formula Concentration (µg·kg⁻¹) Source
3-(Methylthio)propanoic acid methyl ester C₅H₁₀O₂S 622.49 (Tainong No. 4) Pineapple pulp
3-(Methylthio)propanoic acid ethyl ester C₆H₁₂O₂S 78.06 (Tainong No. 6) Pineapple pulp

Key Differences :

  • Applications: These esters are volatile aroma agents, whereas the target compound is non-volatile and suited for synthetic chemistry or pharmaceuticals.
  • Functional Groups: The ester group enhances volatility, unlike the carboxylic acid in this compound.

Imidazole and Oxadiazole Derivatives

Compounds with alternative heterocycles exhibit distinct pharmacological profiles:

Compound Name Molecular Formula Key Features
3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid C₉H₈N₂O₃S Oxadiazole ring; potential enzyme inhibition
3-(2-Amino-4-aryl-1H-imidazol-5-yl)-3-arylpropanoic acid C₁₉H₁₇N₃O₂ Imidazole ring; dual aryl substitution

Comparison :

  • Heterocycle Impact : Oxadiazoles and imidazoles offer different hydrogen-bonding capabilities compared to thiazoles, influencing target selectivity.
  • Synthetic Complexity : Imidazole derivatives (e.g., ) require multi-step synthesis, whereas thiazoles can be synthesized via Hantzsch-type reactions.

Biological Activity

3-(2-Methyl-1,3-thiazol-5-yl)propanoic acid, also known as 3-amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid, is an amino acid derivative characterized by a thiazole ring structure. This compound has garnered attention in the fields of medicinal chemistry and neuropharmacology due to its potential biological activities and interactions with various biological systems.

  • Molecular Formula : C6H8N2O2S
  • Molecular Weight : 186.23 g/mol
  • Structure : Contains an amino group, a carboxylic acid group, and a thiazole moiety.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the modulation of neurotransmitter systems. Its structural similarity to other amino acids allows it to interact with receptors in the central nervous system, influencing neuronal signaling pathways.

Key Biological Activities

  • Neurotransmitter Modulation :
    • The compound has been studied for its role in modulating excitatory neurotransmission, particularly through interactions with glutamate receptors. This suggests potential implications for cognitive functions and synaptic plasticity.
  • Receptor Interactions :
    • Studies have shown that this compound can interact with various neurotransmitter receptors, which may influence physiological processes such as synaptic transmission and metabolic regulation .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, its ability to affect neurotransmitter systems indicates that it may play a role in various neurological processes. Further research is required to elucidate the specific pathways involved and potential therapeutic applications.

Study on Neuropharmacological Effects

A recent study investigated the effects of this compound on synaptic transmission in rodent models. The findings indicated that administration of the compound resulted in enhanced synaptic plasticity, suggesting its potential use as a cognitive enhancer.

Inhibition of HSET (KIFC1)

Another area of research explored the inhibition properties of related thiazole compounds on HSET (KIFC1), a motor protein involved in mitotic spindle formation. Although primarily focused on different thiazole derivatives, insights from this research could provide parallels for understanding the biological activity of this compound .

Synthesis Methods

Several synthesis methods have been developed for producing this compound:

  • Direct Amination :
    • Utilizing thiazole derivatives with appropriate nucleophiles to form the amino acid structure.
  • Carboxylic Acid Activation :
    • Employing coupling reactions to attach the thiazole moiety to propanoic acid derivatives.

Applications

The potential applications for this compound span across various fields:

  • Pharmaceutical Development : As a candidate for developing neuroprotective agents or cognitive enhancers.
  • Biochemical Research : As a tool for studying neurotransmitter systems and synaptic mechanisms.

Q & A

Q. Lab Safety & Methodology

  • Handling : Use inert atmospheres (N₂/Ar) for air-sensitive intermediates (e.g., thiazole bromides). PPE includes nitrile gloves and chemical goggles .
  • Storage : Store at -20°C in amber vials to prevent photodegradation. Desiccants (e.g., silica gel) mitigate hydrolysis .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

How do structural modifications to the thiazole ring influence physicochemical properties?

Q. Structure-Activity Relationship (SAR)

  • Lipophilicity : Adding methyl groups (logP +0.5) enhances membrane permeability but may reduce solubility .
  • Electronic Effects : Electron-deficient thiazoles (e.g., nitro-substituted) improve oxidative stability but reduce π-π stacking in crystals .
  • Bioisosteres : Replacing sulfur with oxygen (oxazole) decreases antimicrobial activity by ~40%, highlighting the thiazole’s critical role .

What methodologies enable efficient scale-up from milligram to gram quantities?

Q. Process Chemistry

  • Flow Chemistry : Continuous synthesis reduces reaction time (e.g., from 8 hrs to 30 mins) and improves reproducibility .
  • Purification : Flash chromatography (hexane/EtOAc gradients) or recrystallization (EtOH/H₂O) achieve >95% purity at gram scale .

How can NMR spectral overlap challenges be addressed in complex derivatives?

Q. Advanced Analytical Techniques

  • 2D NMR : HSQC and HMBC resolve overlapping aromatic signals by correlating 1^1H and 13^13C shifts .
  • DEPT-135 : Differentiates CH₃ (positive phase) from CH₂/CH groups in crowded regions .

What are the emerging applications of this compound in materials science?

Q. Interdisciplinary Research

  • Coordination Polymers : Thiazole-carboxylate ligands form metal-organic frameworks (MOFs) with Cu(II) nodes, showing gas adsorption potential .
  • Photocatalysts : Derivatives with conjugated π-systems exhibit visible-light absorption (λₘₐₓ ~450 nm) for organic dye degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.